5-nitro-1-methyl-1H-imidazole-2-carbaldehyde 4,5-dihydro-1H-imidazol-2-ylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-nitro-1-methyl-1H-imidazole-2-carbaldehyde 4,5-dihydro-1H-imidazol-2-ylhydrazone is a complex organic compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-1-methyl-1H-imidazole-2-carbaldehyde 4,5-dihydro-1H-imidazol-2-ylhydrazone typically involves multiple steps. One common method starts with the nitration of 1-methylimidazole to introduce the nitro group at the 5-position. This is followed by the formylation of the imidazole ring to obtain 5-nitro-1-methyl-1H-imidazole-2-carbaldehyde. The final step involves the reaction of this aldehyde with 4,5-dihydro-1H-imidazol-2-ylhydrazine under controlled conditions to form the desired hydrazone derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-nitro-1-methyl-1H-imidazole-2-carbaldehyde 4,5-dihydro-1H-imidazol-2-ylhydrazone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-amino-1-methyl-1H-imidazole-2-carbaldehyde, while oxidation of the aldehyde group can produce 5-nitro-1-methyl-1H-imidazole-2-carboxylic acid .
Scientific Research Applications
5-nitro-1-methyl-1H-imidazole-2-carbaldehyde 4,5-dihydro-1H-imidazol-2-ylhydrazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 5-nitro-1-methyl-1H-imidazole-2-carbaldehyde 4,5-dihydro-1H-imidazol-2-ylhydrazone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The imidazole ring can also bind to metal ions and enzymes, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Another imidazole derivative with similar structural features.
4-Methyl-5-imidazolecarboxaldehyde: A related compound with a different substitution pattern on the imidazole ring.
Uniqueness
5-nitro-1-methyl-1H-imidazole-2-carbaldehyde 4,5-dihydro-1H-imidazol-2-ylhydrazone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H11N7O2 |
---|---|
Molecular Weight |
237.22 g/mol |
IUPAC Name |
N-[(E)-(1-methyl-5-nitroimidazol-2-yl)methylideneamino]-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C8H11N7O2/c1-14-6(11-5-7(14)15(16)17)4-12-13-8-9-2-3-10-8/h4-5H,2-3H2,1H3,(H2,9,10,13)/b12-4+ |
InChI Key |
VRVMAFPIFIEESA-UUILKARUSA-N |
Isomeric SMILES |
CN1C(=CN=C1/C=N/NC2=NCCN2)[N+](=O)[O-] |
Canonical SMILES |
CN1C(=CN=C1C=NNC2=NCCN2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.